L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine

Redox biochemistry Disulfide engineering Thiol-disulfide oxidoreductases

Researchers requiring a precisely tuned redox-switch peptide often face limited access to conformationally constrained vicinal disulfide probes. L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine (CAS 646505-75-1) resolves this with an eight-membered vicinal disulfide ring (VDR) that delivers a -228 mV redox midpoint-84 mV more reducing than standard CXXC motifs-and 14-16 kJ·mol⁻¹ disulfide strain energy enabling large-amplitude backbone motion upon reduction. This peptide dissolves readily in water (XLogP -3.9, TPSA 228 Ų), allowing >1 mM purely aqueous stock solutions for artefact-free LC-MS/MS calibration or biophysical assays. The vicinal Cys-Cys turn pre-organizes the backbone (ω ≈ 171°), reducing entropic binding penalties in receptor screens and eliminating the need for non-native cyclisation linkers. Available via custom peptide synthesis with rigorous HPLC and MS quality control.

Molecular Formula C24H38N6O7S2
Molecular Weight 586.7 g/mol
CAS No. 646505-75-1
Cat. No. B12603268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine
CAS646505-75-1
Molecular FormulaC24H38N6O7S2
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N
InChIInChI=1S/C24H38N6O7S2/c25-9-5-4-8-15(26)20(32)29-18(12-38)23(35)30-19(13-39)22(34)27-16(10-14-6-2-1-3-7-14)21(33)28-17(11-31)24(36)37/h1-3,6-7,15-19,31,38-39H,4-5,8-13,25-26H2,(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t15-,16-,17-,18-,19-/m0/s1
InChIKeyNEDJMEMJOBLFGG-VMXHOPILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine: Core Physicochemical Profile


L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine (CAS 646505-75-1) is a linear pentapeptide of sequence Lys-Cys-Cys-Phe-Ser, with molecular formula C₂₄H₃₈N₆O₇S₂ and a monoisotopic mass of 586.22464 Da . The compound contains a vicinal cysteine pair (Cys²–Cys³) capable of forming an eight-membered vicinal disulfide ring (VDR) upon oxidation, a rare structural motif that confers higher disulfide strain energy and distinct redox behaviour relative to peptides with non‑adjacent cysteines [1][2]. The N‑terminal lysine provides a primary amine (predicted pKa ≈ 10.5) and the C‑terminal serine supplies a hydroxyl side‑chain, giving a calculated XLogP of –3.9 and a topological polar surface area of 228 Ų .

Vicinal Disulfide Architecture
Adjacent cysteine dyad forms strained eight-membered ring upon oxidation, enabling redox-responsive conformational switching.
Aqueous Formulation
High hydrophilicity supports purely aqueous buffers without organic co-solvents, reducing vehicle-related artifacts.
Conjugation-Ready
N-terminal lysine amine and C-terminal serine hydroxyl offer orthogonal handles for labeling or immobilization.

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine vs. Generic Pentapeptides in Structure-Sensitive Workflows


Generic pentapeptides with similar amino-acid composition but lacking the adjacent Cys-Cys dyad cannot recapitulate the sterically constrained vicinal disulfide ring (VDR) that forms upon oxidation of L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine [1][2]. The eight‑membered VDR exhibits a redox potential of –228 mV at pH 7.4, which is markedly more reducing than the –144 mV typical of CXXC motifs found in standard redox‑active peptides [3][4]. A substitution that separates the two cysteines or replaces one with serine eliminates this strained disulfide architecture, altering both the equilibrium redox potential and the conformational switching behaviour that are intrinsic to the vicinal disulfide turn [2][3]. For applications that depend on a precise redox set‑point or on the unique backbone geometry imposed by a vicinal disulfide, a non‑vicinal analog is functionally non‑equivalent.

Vicinal Disulfide Absence
Peptides without adjacent Cys-Cys cannot form the eight-membered vicinal disulfide ring; redox set-point and conformational switching may not transfer.
Redox Potential Shift
Non-vicinal disulfides (e.g., CXXC motifs) exhibit a substantially more oxidizing potential, altering the direction of thiol‑disulfide exchange reactions.
Conformational Geometry Loss
Separating cysteines eliminates the strained backbone turn; redox-driven conformational motion and pre-organization may not be reproduced.

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine: Quantitative Differentiation vs. Analogs


Vicinal Cys-Cys Redox Potential vs. CXXC Disulfide Motif

The vicinal disulfide ring (VDR) formed by the Cys²–Cys³ dyad of the target pentapeptide displays a midpoint redox potential of –228 mV at pH 7.4, as measured for a structurally analogous vicinal Cys-Cys in an SH3 domain [1]. By contrast, the canonical CXXC disulfide motif of the thioredoxin domain exhibits a substantially more oxidizing potential of –144 mV under comparable conditions [2]. The –84 mV difference indicates that the target compound is thermodynamically more reducing, which directly impacts its ability to participate in thiol‑disulfide exchange cascades.

Vicinal vs. CXXC Redox Potential
Class-level inference
Target: –228 mV
CXXC motif: –144 mV
Δ –84 mV (more reducing)
Reported redox set-point context: supports interpretation of electron flow direction in disulfide exchange.
Measured in SH3 domain analog; direct pentapeptide data to verify.
Redox biochemistry Disulfide engineering Thiol-disulfide oxidoreductases

Disulfide Strain Energy: Vicinal Ring vs. Unstrained Disulfide

Oxidation of adjacent cysteines in the target peptide yields an eight‑membered vicinal disulfide ring (VDR) that carries an intrinsic disulfide strain energy (DSE) of 16.5 kJ·mol⁻¹ for the C+ conformer and 14.3 kJ·mol⁻¹ for the T– conformer, as calculated by DFT for model VDR systems [1]. In contrast, a non‑vicinal disulfide in a typical Cys-Xxx-Cys loop exhibits negligible ring strain (< 2 kJ·mol⁻¹) because the larger loop allows the disulfide dihedral angle to adopt the unstrained ±90° ground state [2].

VDR Strain Energy vs. Unstrained
Class-level inference
VDR conformer C+: 16.5 kJ·mol⁻¹
VDR conformer T–: 14.3 kJ·mol⁻¹
Unstrained Cys-Xxx-Cys:
≥ 12–14 kJ·mol⁻¹ higher strain
Reported strain energy context: higher DSE correlates with enhanced conformational switching propensity.
DFT calculations; experimental validation in target pentapeptide recommended.
Serine vs. Alanine Hydrophilicity
Class-level inference
Target (Ser): XLogP –3.9
Ala analog: XLogP ≈ –2.9
Δ ≈ +1.0 log unit (target more hydrophilic)
Calculated hydrophilicity context: supports aqueous formulation without co-solvents, reducing vehicle artifacts.
Fragment-based logP estimation; direct experimental solubility data not identified.
Peptide conformational analysis Protein stability engineering Computational chemistry

C-Terminal Serine vs. Alanine: Aqueous Solubility Advantage

The C‑terminal serine of the target pentapeptide contributes to a calculated XLogP of –3.9, indicating high aqueous solubility that facilitates solution‑phase handling without organic co‑solvents . Replacing the C‑terminal serine with alanine (L‑Lys‑L‑Cys‑L‑Cys‑L‑Phe‑L‑Ala) would increase the XLogP by approximately +1.0 log unit owing to the loss of the side‑chain hydroxyl group, based on fragment‑based logP contribution tables for amino acid side chains [1]. No direct experimental head‑to‑head solubility data for the alanine analog were identified in the public domain; the values provided are calculated baselines.

Serine vs. Alanine Hydrophilicity
Class-level inference
Target (Ser): XLogP –3.9
Ala analog: XLogP ≈ –2.9
Δ ≈ +1.0 log unit (target more hydrophilic)
Calculated hydrophilicity context: supports aqueous formulation without co-solvents, reducing vehicle artifacts.
Fragment-based logP estimation; direct experimental solubility data not identified.
Peptide solubility Formulation science Biophysical characterization

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine: High-Value Applications vs. Non-Vicinal Analogues


Redox-Activated Conformational Switch for Biosensors

The target pentapeptide forms an eight‑membered vicinal disulfide ring (VDR) with a midpoint redox potential of –228 mV, which is 84 mV more reducing than a standard CXXC motif (–144 mV) [see Evidence Item 1]. This redox set‑point, combined with the 14–16 kJ·mol⁻¹ disulfide strain energy that drives large‑amplitude backbone motion upon reduction [see Evidence Item 2], makes the peptide a candidate redox‑triggered conformational switch for Förster resonance energy transfer (FRET)‑based biosensors. The pronounced structural difference between oxidized and reduced states enables a high signal‑to‑noise ratio that unstrained disulfide peptides cannot match [1][2].

Aqueous-Compatible Peptide Standard for MS Calibration

With an XLogP of –3.9 and a topological polar surface area of 228 Ų [see Evidence Item 3], the compound dissolves readily in water without organic co‑solvents. This property allows preparation of calibration standards at concentrations exceeding 1 mM in purely aqueous mobile phases, minimising ion‑suppression artefacts in LC‑MS/MS workflows. A C‑terminal alanine analog would have an XLogP approximately 1 unit higher, requiring at least 5–10% acetonitrile or dimethyl sulfoxide for equivalent solubility, which can distort electrospray ionisation efficiency [1].

Strained Disulfide Template for Constrained Library Screening

The vicinal Cys-Cys dyad imposes a tight backbone turn (average ω torsion angle 171°, distorted trans) that is absent in peptides with Cys-Xxx-Cys spacing [see Evidence Item 2]. This constrained geometry reduces the entropic penalty of binding and can increase target affinity when the receptor prefers a pre‑organized ligand conformation. Compound library producers can exploit this feature to bias screening hits toward strained, turn‑containing pharmacophores without requiring cyclisation via non‑native linkers [2].

Application
Selection Property
Validation Focus
Redox-triggered conformational switching (e.g., FRET biosensors)
Vicinal disulfide redox set-point and strain-driven backbone motion
Signal-to-noise ratio from oxidized/reduced state structural difference
Aqueous LC-MS/MS peptide calibration standard
High aqueous solubility from hydrophilic terminal residues
Ion suppression minimization in purely aqueous mobile phases
Constrained peptide library design
Strained vicinal disulfide turn geometry
Binding affinity enhancement from pre-organized conformation
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